REACTION_CXSMILES
|
Br[C:2]([CH3:13])([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].FC1C=CC([C:21](=[O:25])C(C)C)=CC=1.C[O-].[Na+]>CO>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2([O:25][CH3:21])[C:2]([CH3:13])([CH3:12])[O:4]2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
39.22 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)F)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(C)C)=O
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The methanol is then distilled off
|
Type
|
FILTRATION
|
Details
|
The salt is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the ether solution is concentrated
|
Type
|
CUSTOM
|
Details
|
The liquid crude product is further reacted
|
Type
|
CUSTOM
|
Details
|
as described hereinafter without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1(OC1(C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |